4-(4-Chlorobutyl)pyridine hydrochloride
Overview
Description
4-(4-Chlorobutyl)pyridine hydrochloride is an organic compound with the molecular formula C9H13Cl2N. It is a white crystalline powder that is soluble in water. This compound is widely used in the pharmaceutical industry as an intermediate in the synthesis of drugs and other fine chemicals .
Preparation Methods
4-(4-Chlorobutyl)pyridine hydrochloride can be synthesized through the reaction between 4-chlorobutyl chloride and pyridine in the presence of a solvent and a catalyst. The reaction is carried out under controlled conditions to yield a pure product. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4-(4-Chlorobutyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Addition Reactions: It can react with other compounds to form addition products.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Chlorobutyl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand its interaction with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, such as tirofiban hydrochloride.
Industry: It is used in the production of fine chemicals and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutyl)pyridine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-(4-Chlorobutyl)pyridine hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Bromobutyl)pyridine hydrochloride
- 4-(4-Iodobutyl)pyridine hydrochloride
- 4-(4-Fluorobutyl)pyridine hydrochloride
These compounds share similar structures but differ in the halogen atom attached to the butyl group. The unique properties of this compound, such as its reactivity and solubility, make it particularly useful in specific applications .
Properties
IUPAC Name |
4-(4-chlorobutyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPSBYICMDRGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599703 | |
Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149463-65-0 | |
Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4- pyrindyl) butyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the role of 4-(4-Chlorobutyl)pyridine hydrochloride in Tirofiban synthesis?
A1: this compound is a key intermediate in the synthesis of Tirofiban Hydrochloride []. The research article describes a synthetic route where it reacts with N-(Butylsulfonyl)-L-tyrosine (compound 5) in a condensation reaction. This step is followed by catalytic hydrogenation using Pd/C and salt formation to yield Tirofiban Hydrochloride [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.